molecular formula C16H18ClNO B1299678 2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone CAS No. 568559-39-7

2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

Cat. No. B1299678
CAS RN: 568559-39-7
M. Wt: 275.77 g/mol
InChI Key: QILUXTQFJBWBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone" is a chlorinated ethanone derivative with a pyrrole ring substituted with dimethylphenyl and dimethyl groups. This structure suggests potential for interesting chemical reactivity and physical properties, as well as possible applications in materials science or pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been reported using various methods. For instance, a penta-substituted pyrrole derivative was synthesized via a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of similar compounds, revealing details such as molecular geometries and hydrogen bonding patterns . These techniques could be applied to "2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone" to gain insights into its molecular conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The reactivity of pyrrole derivatives can be quite varied. For example, photoadducts of pyrones with chloroethylenes have been studied, showing the formation of cycloadducts and subsequent reactions like dehydrochlorination . Although the compound does not contain a pyrone ring, the presence of a chlorinated ethanone moiety could lead to similar reactivity under photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be predicted using computational methods such as density functional theory (DFT). These studies can provide information on spectral data, geometrical parameters, and electrochemical properties, as demonstrated for a benzyl-substituted pyrrole derivative . Additionally, vibrational spectroscopy and molecular docking studies can offer insights into the compound's potential interactions with biological targets .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A new penta-substituted pyrrole derivative similar to the specified compound was synthesized using a one-pot four-component coupling reaction. The synthesis involved natural hydroxyapatite catalysis, demonstrating an innovative approach in organic synthesis (Louroubi et al., 2019).

  • Structural Studies : The structure of similar pyrrole derivatives has been extensively studied using various spectroscopic techniques like NMR, FT-IR, and X-ray diffraction. Computational studies using density functional theory (DFT) have also been performed to predict spectral and geometrical data (Louroubi et al., 2019).

Chemical Reactivity and Applications

  • Corrosion Inhibition : Pyrrole derivatives, similar to the one , have shown good inhibition efficiency on steel surfaces. This is achieved by the compound blocking active sites on the steel, suggesting its potential use as a corrosion inhibitor (Louroubi et al., 2019).

  • Heterocyclic Rearrangements : These compounds have been utilized in reactions leading to heterocyclic rearrangements. This indicates their potential in the synthesis of complex organic molecules with applications in various fields of organic chemistry (Potkin et al., 2012).

  • Fungicidal Activity : Some derivatives of similar compounds have been synthesized and shown fungicidal activity. This demonstrates the potential of these compounds in agricultural and pharmaceutical applications (Bashandy et al., 2008).

Safety and Hazards

  • Hazard Statements : May cause eye irritation (H319) .
  • Storage Class Code : Combustible Solids (Class Code 11) .
  • WGK (Water Danger/Protection) Classification : WGK 3 (moderately hazardous to water) .

properties

IUPAC Name

2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-10-5-6-14(7-11(10)2)18-12(3)8-15(13(18)4)16(19)9-17/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILUXTQFJBWBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701151631
Record name 2-Chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

CAS RN

568559-39-7
Record name 2-Chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568559-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.